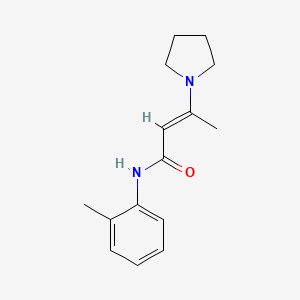
3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts acylation reaction using o-toluoyl chloride and an appropriate catalyst.
Formation of the But-2-enamide Moiety: The but-2-enamide moiety can be synthesized through a condensation reaction between an appropriate aldehyde and an amide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted enamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyrrolidin-1-yl)-N-(p-tolyl)but-2-enamide: Similar structure with a p-tolyl group instead of an o-tolyl group.
3-(Pyrrolidin-1-yl)-N-(m-tolyl)but-2-enamide: Similar structure with an m-tolyl group instead of an o-tolyl group.
3-(Pyrrolidin-1-yl)-N-(phenyl)but-2-enamide: Similar structure with a phenyl group instead of an o-tolyl group.
Uniqueness
3-(Pyrrolidin-1-yl)-N-(o-tolyl)but-2-enamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s interaction with molecular targets and its overall properties.
Eigenschaften
CAS-Nummer |
871126-31-7 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
(E)-N-(2-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C15H20N2O/c1-12-7-3-4-8-14(12)16-15(18)11-13(2)17-9-5-6-10-17/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,18)/b13-11+ |
InChI-Schlüssel |
WSKXWVYETGQVQQ-ACCUITESSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)/C=C(\C)/N2CCCC2 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C=C(C)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


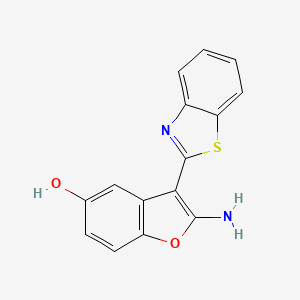
![N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12878572.png)

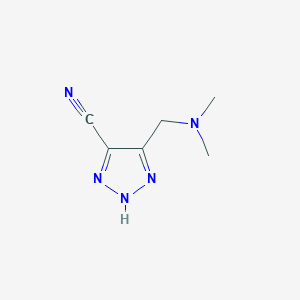
![2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)
![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)



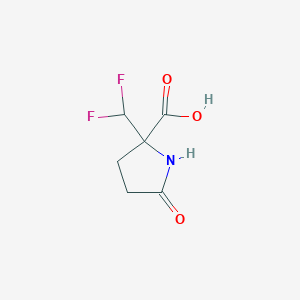
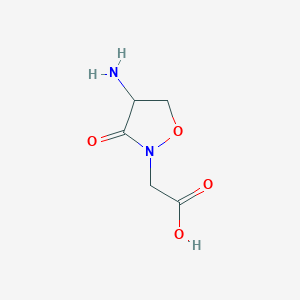
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
